molecular formula C15H28N2O2 B13953945 tert-Butyl 2-(1-(cyclopropylamino)ethyl)piperidine-1-carboxylate

tert-Butyl 2-(1-(cyclopropylamino)ethyl)piperidine-1-carboxylate

Cat. No.: B13953945
M. Wt: 268.39 g/mol
InChI Key: IFZNSIJPLFMKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(1-(cyclopropylamino)ethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a tert-butyl group, a cyclopropylamino group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 2-(1-(cyclopropylamino)ethyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 1-(cyclopropylamino)ethyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 2-(1-(cyclopropylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl 2-(1-(cyclopropylamino)ethyl)piperidine-1-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-(cyclopropylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

tert-Butyl 2-(1-(cyclopropylamino)ethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 2-[1-(cyclopropylamino)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-11(16-12-8-9-12)13-7-5-6-10-17(13)14(18)19-15(2,3)4/h11-13,16H,5-10H2,1-4H3

InChI Key

IFZNSIJPLFMKID-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCN1C(=O)OC(C)(C)C)NC2CC2

Origin of Product

United States

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